7-Hydroxy-4-(pyridin-3-yl)coumarin
Overview
Description
7-Hydroxy-4-(pyridin-3-yl)coumarin is a derivative of coumarin, a class of compounds known for their diverse biological and pharmacological properties. Coumarins are naturally occurring lactones derived from the benzopyran-2-one structure. The addition of a pyridinyl group at the 4-position and a hydroxy group at the 7-position enhances the compound’s chemical reactivity and biological activity.
Mechanism of Action
Target of Action
Many coumarin derivatives, including 7-hydroxycoumarin derivatives, have been found to exhibit good biological activities . They have been reported to have anticoagulant, anti-inflammatory, antibacterial, anticancer, and anti-HIV biological activities .
Mode of Action
Coumarin derivatives are known to interact with their targets through various mechanisms, depending on the specific derivative and target .
Biochemical Pathways
Coumarin derivatives are known to affect various biochemical pathways, leading to their diverse biological activities .
Pharmacokinetics
The compound’s molecular weight is 23923 , which suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well absorbed .
Result of Action
Many coumarin derivatives have been reported to have diverse biological activities, including anticoagulant, anti-inflammatory, antibacterial, anticancer, and anti-hiv effects .
Action Environment
The compound is a solid at ambient temperature , suggesting that it may be stable under a wide range of environmental conditions.
Biochemical Analysis
Biochemical Properties
Coumarin derivatives are known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Coumarin derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that coumarin derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy-4-(pyridin-3-yl)coumarin typically involves the condensation of 7-hydroxycoumarin with a pyridinyl derivative. One common method is the Knoevenagel condensation, where 7-hydroxycoumarin is reacted with pyridine-3-carbaldehyde in the presence of a base such as piperidine . The reaction is usually carried out in a solvent like ethanol under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can enhance the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions: 7-Hydroxy-4-(pyridin-3-yl)coumarin undergoes various chemical reactions, including:
Oxidation: The hydroxy group at the 7-position can be oxidized to form quinone derivatives.
Reduction: The pyridinyl group can be reduced to form dihydropyridine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyridinyl ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydropyridine derivatives.
Substitution: Amino or thio-substituted coumarin derivatives
Scientific Research Applications
7-Hydroxy-4-(pyridin-3-yl)coumarin has a wide range of applications in scientific research:
Comparison with Similar Compounds
7-Hydroxycoumarin: Lacks the pyridinyl group, resulting in different biological activities.
4-Methyl-7-hydroxycoumarin: Contains a methyl group instead of a pyridinyl group, affecting its reactivity and applications.
7-Hydroxy-4-methylcoumarin: Another derivative with distinct properties due to the presence of a methyl group at the 4-position.
Uniqueness: 7-Hydroxy-4-(pyridin-3-yl)coumarin is unique due to the presence of both the hydroxy and pyridinyl groups, which confer enhanced chemical reactivity and a broader range of biological activities compared to other coumarin derivatives .
Properties
IUPAC Name |
7-hydroxy-4-pyridin-3-ylchromen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO3/c16-10-3-4-11-12(9-2-1-5-15-8-9)7-14(17)18-13(11)6-10/h1-8,16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXHVMYDCZZUVML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC(=O)OC3=C2C=CC(=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90420672 | |
Record name | 7-hydroxy-4-(pyridin-3-yl)coumarin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90420672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109512-76-7 | |
Record name | 7-hydroxy-4-(pyridin-3-yl)coumarin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90420672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-Hydroxy-4-(3-pyridyl)coumarin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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